molecular formula C14H19NO B7795729 4-(Azepan-1-ylmethyl)benzaldehyde

4-(Azepan-1-ylmethyl)benzaldehyde

Cat. No.: B7795729
M. Wt: 217.31 g/mol
InChI Key: MRZCWWJOKSOOJQ-UHFFFAOYSA-N
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Description

4-(Azepan-1-ylmethyl)benzaldehyde is an organic compound with the molecular formula C14H19NO. It is characterized by the presence of a benzaldehyde group attached to an azepane ring via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azepan-1-ylmethyl)benzaldehyde typically involves the reaction of benzaldehyde with azepane in the presence of a suitable catalyst. One common method is the reductive amination of benzaldehyde with azepane using a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(Azepan-1-ylmethyl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Azepan-1-ylmethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Azepan-1-ylmethyl)benzaldehyde depends on its specific application. In biological systems, it may act as an inhibitor or substrate for enzymes that process aldehydes. The azepane ring can interact with various molecular targets, potentially affecting pathways involved in neurotransmission or other cellular processes .

Comparison with Similar Compounds

Uniqueness: 4-(Azepan-1-ylmethyl)benzaldehyde is unique due to the presence of the azepane ring, which provides distinct steric and electronic characteristics. This can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-(azepan-1-ylmethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-12-14-7-5-13(6-8-14)11-15-9-3-1-2-4-10-15/h5-8,12H,1-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZCWWJOKSOOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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